![molecular formula C3H6BrCl B571518 1-Bromo-3-chloropropane-d6 CAS No. 1173018-46-6](/img/structure/B571518.png)
1-Bromo-3-chloropropane-d6
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Overview
Description
“1-Bromo-3-chloropropane-d6” is a labelled analogue and is intended for use as an internal standard for 1-Bromo-3-chloropropane . It appears as a colorless liquid . It is used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol . It is also involved in the preparation of cardiovascular diseases and analgesic drugs materials . It is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality .
Synthesis Analysis
1-Bromo-3-chloropropane is virtually always produced by the free-radical addition of anhydrous hydrogen bromide to allyl chloride . It can also be made from ethylene and methylene chlorobromide .
Molecular Structure Analysis
The molecular structures and conformational compositions of 1-bromo-3-chloropropane have been studied by gas-phase electron diffraction .
Chemical Reactions Analysis
The pressure and temperature dependence of the thermal decomposition of 1-bromo-3-chloropropane has been theoretically investigated . The reaction takes place majorly through the elimination of HBr .
Physical And Chemical Properties Analysis
1-Bromo-3-chloropropane-d6 has a molecular weight of 163.47 g/mol . It is insoluble in water and denser than water . It has a boiling point of 143 °C and a specific gravity of 1.652 g/mL at 25 °C .
Scientific Research Applications
- Application : It is used to isolate high-quality RNA from various biological samples, including feline teeth, mice brain and liver tissues, human ectocervical epithelial cells, placental samples, and human mesenchymal stromal cells (hMSCs) .
- Application : It contributes to the preparation of drugs such as gemfibrozil (used for lipid disorders) and reproterol (a bronchodilator) .
- Application Examples :
- Application : It contributes to the preparation of cardiovascular disease and analgesic drug materials .
RNA Isolation and Purification
Active Pharmaceutical Ingredient (API) Intermediates
C3 Linker/Spacer in Molecule Synthesis
Cardiovascular and Analgesic Drug Research
Alternative to Chloroform
Mechanism of Action
Target of Action
1-Bromo-3-chloropropane-d6, also known as BCP, is an organohalogen compound . It is primarily used as an alkylating agent to install the –(CH2)3Cl and –(CH2)3– groups . This compound is generally used as a C3 linker/spacer in a wide range of molecules, including medicinally important compounds .
Mode of Action
BCP is produced by free-radical addition of hydrogen bromide to allyl chloride . It acts as an alkylating agent, which means it can transfer an alkyl group to its target molecules. This property is utilized in the synthesis of various compounds, where it helps install specific groups to the target molecules .
Biochemical Pathways
It is known that bcp is used in the synthesis of various compounds, including polymer nanoparticles for drug delivery . Therefore, it can be inferred that the biochemical pathways affected by BCP would largely depend on the specific compounds it helps synthesize.
Result of Action
The molecular and cellular effects of BCP’s action would largely depend on the specific compounds it helps synthesize. For instance, when used in the synthesis of polymer nanoparticles for drug delivery, the resulting nanoparticles can deliver drugs like doxorubicin, camptothecin, and cisplatin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESCIUQSIBMSM-NMFSSPJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028033 |
Source
|
Record name | 1-Bromo-3-chloropropane-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloropropane-d6 | |
CAS RN |
1173018-46-6 |
Source
|
Record name | 1-Bromo-3-chloropropane-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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